molecular formula C18H14N4O4S2 B2826997 (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 864976-68-1

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No. B2826997
CAS RN: 864976-68-1
M. Wt: 414.45
InChI Key: CGCMOBUEIILSNH-ZZEZOPTASA-N
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Description

Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They have been found to have antimycobacterial properties and have been evaluated for their in vitro cytotoxic activity against human cancer cell lines .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves the use of 1,3-dipolar cycloaddition . For example, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a benzo[d]thiazole ring, which can be substituted with various functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazole derivatives typically involve the formation of a triazole ring through 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives can vary depending on the specific functional groups present in the molecule .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with benzo[d]thiazole derivatives would depend on the specific compound and its intended use .

Future Directions

Future research on benzo[d]thiazole derivatives could focus on further exploring their potential biological activities and developing new synthesis methods .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-26-9-8-21-13-7-6-11(22(24)25)10-15(13)28-18(21)20-16(23)17-19-12-4-2-3-5-14(12)27-17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCMOBUEIILSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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